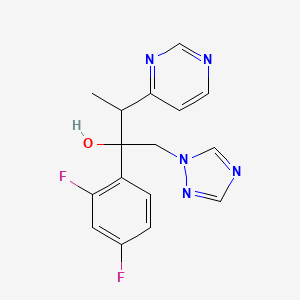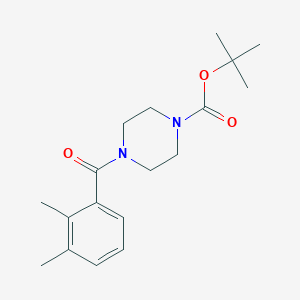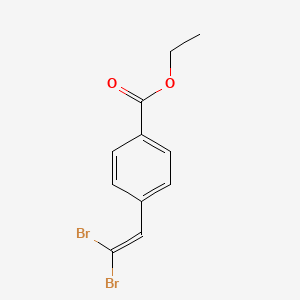
1-(2-chloroethyl)-3-(naphthalen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloroethyl)-3-(naphthalen-2-yl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a 2-chloroethyl group and a 2-naphthyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea typically involves the reaction of 2-chloroethylamine with 2-naphthyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroethylamine+2-naphthyl isocyanate→Urea, 1-(2-chloroethyl)-3-(2-naphthyl)-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and as a reagent in chemical reactions.
Biology: In biological research, this compound may be used to study the effects of urea derivatives on biological systems. It can serve as a model compound for investigating the interactions of urea-based molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea involves its interaction with molecular targets in biological systems. The compound may exert its effects through the following pathways:
Binding to Proteins: The compound can bind to specific proteins, altering their function and activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
- Urea, 1-(2-chloroethyl)-3-(2-phenyl)-
- Urea, 1-(2-chloroethyl)-3-(2-tolyl)-
- Urea, 1-(2-chloroethyl)-3-(2-anisyl)-
Comparison: 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. Compared to similar compounds with phenyl, tolyl, or anisyl groups, the naphthyl group provides enhanced aromaticity and potential for π-π interactions. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
13908-57-1 |
|---|---|
Formule moléculaire |
C13H13ClN2O |
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C13H13ClN2O/c14-7-8-15-13(17)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H2,15,16,17) |
Clé InChI |
BMPINTUZIXWLFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NCCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate](/img/structure/B8650752.png)











